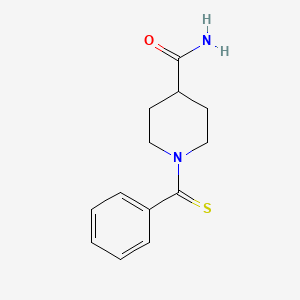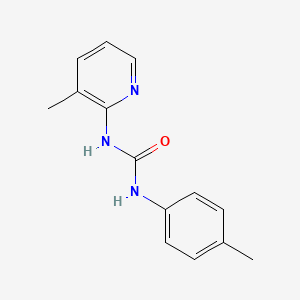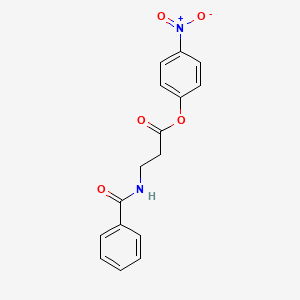![molecular formula C16H14N2O3 B5785484 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5785484.png)
5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, also known as PMB-01, is a chemical compound that belongs to the oxadiazole family. It has been extensively studied due to its potential use in the field of medicinal chemistry. PMB-01 has shown promising results in various scientific research studies, making it a valuable compound for future research.
Mécanisme D'action
The mechanism of action of 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its ability to inhibit the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has also been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent the formation of amyloid beta plaques in the brain. 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole in lab experiments include its high yield synthesis method, its ability to inhibit the activity of enzymes and proteins involved in various diseases, and its potential use in the treatment of Alzheimer's disease and Parkinson's disease. The limitations of using 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole. One potential direction is the development of 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole as an anticancer agent. Further studies are needed to determine its efficacy and safety in cancer treatment. Another potential direction is the development of 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole as a treatment for Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its ability to prevent the formation of amyloid beta plaques and protect neurons from oxidative stress. Additionally, further studies are needed to determine the optimal dosage and administration route of 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole for various diseases.
Méthodes De Synthèse
The synthesis of 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves the reaction of 2-methoxyphenol, phenylacetic acid, and hydrazine hydrate in the presence of a catalyst. The reaction mixture is then heated, and the resulting product is purified using column chromatography. The yield of 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole obtained through this method is high, making it a cost-effective and efficient synthesis route.
Applications De Recherche Scientifique
5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential use in the field of medicinal chemistry. It has shown promising results in various scientific research studies, including its use as an anticancer agent, anti-inflammatory agent, and anti-tuberculosis agent. 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-19-13-9-5-6-10-14(13)20-11-15-17-16(18-21-15)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQBMZAOWXRVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5785431.png)
![N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5785433.png)

![ethyl 2-[(2,3-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5785444.png)

![methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5785459.png)

![1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5785472.png)


